Manniflavanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

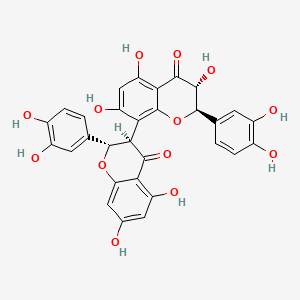

Manniflavanone is a natural product found in Garcinia kola and Garcinia mannii with data available.

Aplicaciones Científicas De Investigación

Structure Determination and Antioxidant Properties

Manniflavanone has been a subject of interest for its structural complexity and significant antioxidant properties. Stark et al. (2015) in their study, utilized a novel NMR approach for structural determination of thermally unstable biflavanones, including manniflavanone, from Garcinia buchananii. This research highlighted the challenges in structure elucidation due to atropisomerism and the successful use of advanced NMR techniques to overcome these issues. The study also noted the high antioxidative capacity of manniflavanone in various assays (Stark et al., 2015).

Isolation and Identification from Garcinia Mannii

The isolation of manniflavanone from the stem bark of Garcinia mannii was first described by Crichton and Waterman (1979). They identified manniflavanone as a new biflavanone and elucidated its structure through spectral studies and simple degradation, highlighting its novelty in the phytochemical landscape (Crichton & Waterman, 1979).

Antioxidative Activities and Potential in Health Applications

Manniflavanone is known for its significant in vitro antioxidative activities. Stark et al. (2015) developed a purification procedure for manniflavanone from Garcinia buchananii, aimed at enabling further detailed evaluation of its promising bioactivities for potential health applications (Stark et al., 2015).

Anti-Inflammatory Effects in Obesity-Induced Mice Model

The anti-inflammatory properties of manniflavanone were explored by Bibi et al. (2014), who investigated its effects in an obesity-induced mice model. The study found that manniflavanone effectively downregulated inflammatory markers, suggesting its potential role in anti-inflammatory therapies (Bibi et al., 2014).

Muscle Cell Protection and Myotube Formation

Acharya et al. (2017) investigated the antioxidative properties of manniflavanone and its impact on muscle cell protection and myotube formation. The study demonstrated manniflavanone's potential as a powerful antioxidant with a high safety profile, indicating its usefulness in reducing oxidative stress-induced muscle differentiation delay (Acharya et al., 2017).

Gastrointestinal Smooth Muscle Relaxation

Balemba et al. (2014) explored the role of manniflavanone as a new gastrointestinal smooth muscle L-type calcium channel inhibitor. Their study provided evidence for its spasmolytic actions and potential as a therapy for gastrointestinal smooth muscle spasms and arrhythmias (Balemba et al., 2014).

Propiedades

Número CAS |

73428-17-8 |

|---|---|

Nombre del producto |

Manniflavanone |

Fórmula molecular |

C30H22O13 |

Peso molecular |

590.5 g/mol |

Nombre IUPAC |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27-,28+,29+/m0/s1 |

Clave InChI |

UKRJEVDCOVVSAB-BENTYHEHSA-N |

SMILES isomérico |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |

Otros números CAS |

73428-17-8 |

Sinónimos |

(2R,3S,2''R,3''R)-manniflavanone manniflavanone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[11-[3-Acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-5-ethyl-2,4,8,10,12,14-hexamethyl-7-oxo-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-9-yl] acetate](/img/structure/B1209720.png)

![3H-1,2,4-Triazol-3-one, 4-[4-[4-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1209721.png)

![6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1209726.png)

![2-(4-Phenethyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B1209727.png)